molecular formula C15H12Cl2O2 B8731379 3,3-Bis(p-chlorophenyl)propionic acid CAS No. 2540-35-4

3,3-Bis(p-chlorophenyl)propionic acid

Cat. No. B8731379
M. Wt: 295.2 g/mol
InChI Key: USABTSSPDBXQKB-UHFFFAOYSA-N
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Patent
US07855292B2

Procedure details

To a suspension of 4-chlorocinnamic acid (10.0 g, 54.8 mmol) in chlorobenzene (75 mL) at 0° C. was added AlCl3 (12.0 g, 90 mmol) in 4 portions. The mixture was stirred for 10 min at 0° C. then was warmed to 40° C. and stirred for 1 h. Crushed ice (75 g) was added carefully, followed by water (75 mL). The aqueous layer was extracted with DCM (3×). The combined organic extracts were dried (Na2SO4) and concentrated to provide the crude acid as a tan solid. Recrystallization from EtOH provided 7.81 g (48%) of the desired acid as a pale yellow solid. 1H NMR (400 MHz, CDCl3): 7.31-7.22 (m, 4H), 7.14-7.07 (m, 4H), 4.47 (t, J=8.0, 1H), 3.03 (d, J=7.9, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[Al+3].[Cl-:14].[Cl-].[Cl-].O>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([C:2]2[CH:12]=[CH:11][C:5]([Cl:14])=[CH:4][CH:3]=2)[CH2:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
ice
Quantity
75 g
Type
reactant
Smiles
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then was warmed to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide the crude acid as a tan solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOH

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(=O)O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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